1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene

Catalog No.
S14622100
CAS No.
M.F
C10H10ClF2NO3
M. Wt
265.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenz...

Product Name

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene

IUPAC Name

2-(3-chloropropyl)-1-(difluoromethoxy)-4-nitrobenzene

Molecular Formula

C10H10ClF2NO3

Molecular Weight

265.64 g/mol

InChI

InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-6-8(14(15)16)3-4-9(7)17-10(12)13/h3-4,6,10H,1-2,5H2

InChI Key

IKVSYAYRFVIXNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCCCl)OC(F)F

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring. Its molecular formula is C10H10ClF2NO3C_{10}H_{10}ClF_2NO_3. The structural arrangement of these substituents imparts unique chemical properties, making it a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry. The combination of electron-withdrawing groups (the nitro and difluoromethoxy) and an electron-donating group (the chloropropyl) creates a versatile molecule with potential applications in drug development and chemical research.

  • Substitution Reactions: The chloropropyl group can be replaced by other nucleophiles under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
  • Oxidation Reactions: The compound can undergo oxidation, particularly at the chloropropyl group, leading to the formation of corresponding alcohols or carboxylic acids.

Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The specific products formed depend on the reaction conditions and reagents used.

Research indicates that 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The nitro group is known to participate in redox reactions, which may enhance its biological effects. Ongoing studies aim to elucidate its mechanisms of action and potential therapeutic applications, focusing on how its unique structure influences interactions with biological targets .

  • Nitration: Introduction of the nitro group to the benzene ring using nitrating agents such as nitric acid and sulfuric acid.
  • Chloropropylation: Addition of the chloropropyl group to the benzene ring.
  • Difluoromethoxylation: Introduction of the difluoromethoxy group.

Each step requires careful control of reaction conditions to optimize yield and purity.

This compound has various applications across different fields:

  • Organic Synthesis: Due to its unique structural features, it serves as an intermediate in synthesizing other complex organic molecules.
  • Medicinal Chemistry: Its biological activities make it a candidate for further development into pharmaceuticals targeting specific diseases.
  • Material Science: Its properties may also lend themselves to applications in developing new materials or chemical sensors .

Interaction studies have shown that 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene can engage with specific molecular targets within biological systems. The nitro group may facilitate redox interactions, while the chloropropyl and difluoromethoxy groups may interact with various enzymes and receptors, influencing cellular pathways and biological responses. Understanding these interactions is crucial for exploring its potential therapeutic uses .

Several compounds share structural similarities with 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzeneEthyl group instead of nitroPotentially different biological activity due to ethyl substitution
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzeneTrifluoromethylthio groupEnhanced lipophilicity may affect pharmacokinetics
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzeneTrifluoromethoxy groupDifferent electronic properties affecting reactivity

These compounds exhibit variations in substituents on the benzene ring, significantly altering their chemical behavior and potential applications. The unique combination of functional groups in 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene sets it apart from these similar compounds, highlighting its potential for specialized applications in research and industry .

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

265.0317272 g/mol

Monoisotopic Mass

265.0317272 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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